molecular formula C10H21BrMg B6302395 2-Decylmagnesium bromide, 0.25 M in THF CAS No. 151803-80-4

2-Decylmagnesium bromide, 0.25 M in THF

Cat. No. B6302395
CAS RN: 151803-80-4
M. Wt: 245.48 g/mol
InChI Key: RECODMYKLOFRFT-UHFFFAOYSA-M
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Description

2-Decylmagnesium bromide, 0.25 M in THF, is a Grignard reagent that is widely employed for the formation of carbon-carbon bonds. It has a molecular formula of C10H21BrMg and a molecular weight of 245.48 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Decylmagnesium bromide includes a decane (C10H22) component, a bromide ion (Br-), and a magnesium ion (Mg2+) . The canonical SMILES string representation is CCCCCCCC[CH-]C.[Mg+2].[Br-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Decylmagnesium bromide include a molecular weight of 245.48 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 7, an exact mass of 244.06770 g/mol, a monoisotopic mass of 244.06770 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 57.8 .

Mechanism of Action

Target of Action

2-Decylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are commonly used in organic synthesis for carbon-carbon bond formation, reduction reactions, and addition reactions to carbonyl compounds . Therefore, the primary targets of 2-Decylmagnesium bromide are typically carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

The mode of action of 2-Decylmagnesium bromide involves its reaction with carbonyl compounds. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon atom in the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the production of alcohols, hydrocarbons, or other organic compounds .

Biochemical Pathways

As a Grignard reagent, 2-Decylmagnesium bromide doesn’t directly participate in biochemical pathways within the body. Instead, it’s used in the laboratory to synthesize various organic compounds that may play roles in biochemical pathways .

Pharmacokinetics

It’s a highly reactive compound used in laboratory settings for chemical synthesis .

Result of Action

The result of the action of 2-Decylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds. The specific products depend on the carbonyl compound that the Grignard reagent reacts with .

Advantages and Limitations for Lab Experiments

2-Decylmagnesium bromide, 0.25 M in THF has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is also easy to use. It is also relatively stable, and it is soluble in a variety of organic solvents. However, it is also important to note that this compound is a highly reactive reagent and should be handled with care.

Future Directions

The potential applications of 2-Decylmagnesium bromide, 0.25 M in THF are still being explored. Future research could focus on the use of this compound in the synthesis of other organic compounds, such as amino acids and peptides. In addition, it could be used to synthesize polymers and pharmaceuticals with improved properties. Furthermore, further research could be done to explore the potential biochemical and physiological effects of this compound. Finally, research could be done to explore the potential applications of this compound in other fields, such as catalysis and materials science.

Synthesis Methods

2-Decylmagnesium bromide, 0.25 M in THF is synthesized by reacting bromobutane with magnesium in an ether solvent. This reaction is exothermic, meaning that it releases heat. The reaction is typically carried out in a sealed container to prevent the release of hazardous gases. The reaction is generally complete within an hour.

Scientific Research Applications

2-Decylmagnesium bromide, 0.25 M in THF has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including alcohols, amines, and carboxylic acids. It has also been used in the synthesis of polymers, such as polystyrene and polyethylene. In addition, it has been used in the synthesis of pharmaceuticals, including antibiotics and anti-cancer drugs.

Safety and Hazards

The safety data sheet for a similar compound, Isopropenylmagnesium bromide, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . While this does not directly apply to 2-Decylmagnesium bromide, it suggests that similar precautions may be necessary.

properties

IUPAC Name

magnesium;decane;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,4-10H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECODMYKLOFRFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[CH-]C.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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